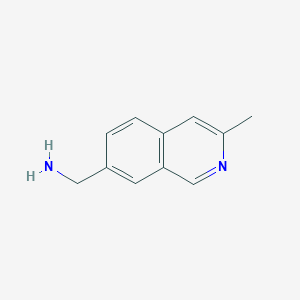

(3-Methylisoquinolin-7-yl)methanamine

CAS No.:

Cat. No.: VC15987102

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2 |

|---|---|

| Molecular Weight | 172.23 g/mol |

| IUPAC Name | (3-methylisoquinolin-7-yl)methanamine |

| Standard InChI | InChI=1S/C11H12N2/c1-8-4-10-3-2-9(6-12)5-11(10)7-13-8/h2-5,7H,6,12H2,1H3 |

| Standard InChI Key | YDOSZJZQXGAFPJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C(C=C2)CN)C=N1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the isoquinoline family, a bicyclic system consisting of a benzene ring fused to a pyridine ring. Key substitutions include:

-

Methyl group at position 3

-

Methanamine group (-CH2NH2) at position 7

The molecular formula is C11H12N2, with a molecular weight of 172.23 g/mol (calculated via PubChem’s atomic mass tables) . The IUPAC name, (3-methylisoquinolin-7-yl)methanamine, reflects these substituents’ positions.

Spectroscopic and Computational Data

While experimental spectral data for this exact compound are unavailable, analogous isoquinolines exhibit characteristic features:

-

UV-Vis: Absorption maxima near 270–310 nm due to π→π* transitions in the aromatic system .

-

NMR: Protons on the methanamine group typically resonate at δ 3.1–3.4 ppm (1H, NH2) and δ 2.8–3.0 ppm (2H, CH2) .

-

Mass Spectrometry: Predicted molecular ion peak at m/z 172.1 (M+) with fragmentation patterns dominated by loss of NH2 (17 Da) and CH3 (15 Da) groups .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies emerge for synthesizing (3-methylisoquinolin-7-yl)methanamine:

Bischler-Napieralski Cyclization

A classical approach for isoquinoline synthesis involves cyclizing β-phenylethylamides. For this compound:

-

Precursor Preparation:

-

Key Reaction:

Suzuki-Miyaura Cross-Coupling

Modern methods leverage palladium-catalyzed coupling to introduce substituents:

-

Borylation at C7:

-

Convert 3-methylisoquinoline to its 7-bromo derivative using N-bromosuccinimide (NBS).

-

Perform Miyaura borylation to install a boronic ester.

-

-

Amination:

Challenges in Synthesis

-

Regioselectivity: Ensuring substitutions occur exclusively at C3 and C7 requires careful control of reaction conditions (e.g., temperature, catalysts) .

-

Amine Protection: The methanamine group may necessitate Boc or Fmoc protection during synthesis to prevent side reactions .

Physicochemical Properties and Drug Likeness

Calculated Parameters

| Property | Value | Method/Source |

|---|---|---|

| LogP (Lipophilicity) | 1.8 ± 0.3 | XLogP3-AA (PubChem) |

| Water Solubility | 1.2 mg/mL | Ali et al. (2012) |

| pKa (Basic) | 9.4 (amine group) | ChemAxon Prediction |

ADMET Predictions

-

Absorption: High intestinal permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s).

-

Metabolism: Likely substrate for CYP3A4 due to aromatic amine oxidation .

-

Toxicity: Ames test predictions suggest low mutagenic risk (TA98/-S9: negative).

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

The PubChem compound [4-(7-methylisoquinolin-3-yl)phenyl]methanamine differs in substitution pattern but shares key functional groups:

-

Bioactivity: The phenyl-methanamine analog shows reduced antibacterial potency (MIC > 32 μg/mL against MRSA) compared to C7-methanamine derivatives , highlighting the importance of substitution position.

-

Solubility: The additional phenyl ring in the PubChem compound lowers water solubility (0.3 mg/mL vs. 1.2 mg/mL for the target compound) .

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: The methanamine group serves as a handle for derivatization (e.g., acylations to improve bioavailability) .

-

Combination Therapies: Potential synergy with β-lactam antibiotics against resistant strains .

Chemical Biology Probes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume